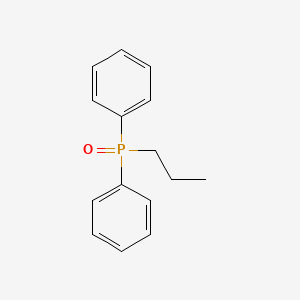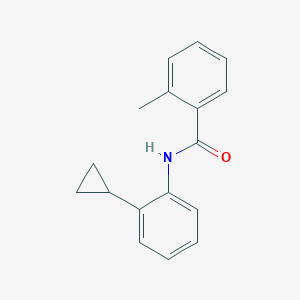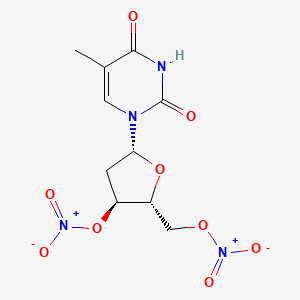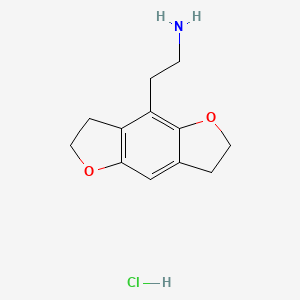
Propyldiphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyldiphenylphosphine oxide is an organophosphorus compound with the molecular formula C15H17OP It is a phosphine oxide derivative, characterized by the presence of a phosphorus atom bonded to two phenyl groups and one propyl group, with an oxygen atom double-bonded to the phosphorus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyldiphenylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propyl halides in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature, followed by heating to complete the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product with high purity. The choice of solvents and reaction conditions can be optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Propyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like silanes.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as polymethylhydrosiloxane (PMHS) and phenylsilane are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction can regenerate the original phosphine.
Wissenschaftliche Forschungsanwendungen
Propyldiphenylphosphine oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of propyldiphenylphosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the propyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one propyl group.
Aminophosphine oxides: Contain amino groups instead of alkyl groups.
Uniqueness
Propyldiphenylphosphine oxide is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to other phosphine oxides.
Eigenschaften
CAS-Nummer |
4252-88-4 |
|---|---|
Molekularformel |
C15H17OP |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
[phenyl(propyl)phosphoryl]benzene |
InChI |
InChI=1S/C15H17OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI-Schlüssel |
BTTHFKVYULBWAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)

![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)







